Physicochemical Differentiation: Lipophilicity (LogP) Compared to Methyl Ester Analog
The lipophilicity of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is quantifiably greater than that of its corresponding methyl ester analog. The target compound exhibits a calculated logP (XLogP3) of 3.4 . In contrast, the methyl ester (methyl 5-chloro-4-methyl-2-nitrobenzoate) has a calculated logP of 2.6 . This difference is a direct consequence of the increased carbon content and steric bulk of the isopropyl group relative to the methyl group.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Methyl 5-chloro-4-methyl-2-nitrobenzoate: ACD/LogP = 2.60 |
| Quantified Difference | Delta LogP = +0.8 units |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
This 0.8 logP unit difference signifies a ~6.3-fold higher lipophilicity for the isopropyl ester, which is a critical parameter for predicting membrane permeability, partitioning in biphasic reaction systems, and overall bioavailability in an agrochemical context.
